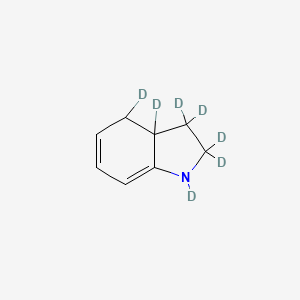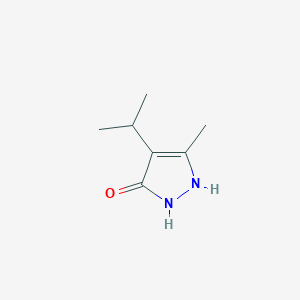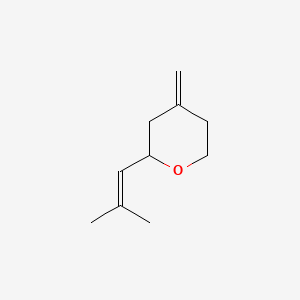
2H-Pyran, tetrahydro-4-methylene-2-(2-methyl-1-propenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Pyran, tetrahydro-4-methylene-2-(2-methyl-1-propenyl)- is a chemical compound with the molecular formula C10H18O. It is a derivative of tetrahydropyran and is known for its unique structural features, including a tetrahydro-4-methylene group and a 2-(2-methyl-1-propenyl) substituent. This compound is also referred to as rose oxide due to its presence in rose oil and its characteristic fragrance .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, tetrahydro-4-methylene-2-(2-methyl-1-propenyl)- can be achieved through various synthetic routes. One common method involves the cyclization of suitable precursors under acidic or basic conditions. For example, the reaction of 3,4-dihydropyran with isoprene in the presence of a Lewis acid catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as distillation and purification to isolate the final product. The use of advanced analytical techniques, such as gas chromatography, ensures the quality and consistency of the compound .
化学反応の分析
Types of Reactions
2H-Pyran, tetrahydro-4-methylene-2-(2-methyl-1-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated hydrocarbons .
科学的研究の応用
2H-Pyran, tetrahydro-4-methylene-2-(2-methyl-1-propenyl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research has explored its potential therapeutic applications, including its use as a fragrance in aromatherapy.
Industry: The compound is used in the fragrance industry due to its pleasant aroma and stability
作用機序
The mechanism of action of 2H-Pyran, tetrahydro-4-methylene-2-(2-methyl-1-propenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors in the olfactory system, triggering a sensory response that results in the perception of its characteristic fragrance. Additionally, its chemical structure allows it to participate in various biochemical reactions, influencing cellular processes .
類似化合物との比較
Similar Compounds
- cis-Rose oxide
- trans-Rose oxide
- Tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-2H-pyran
Uniqueness
2H-Pyran, tetrahydro-4-methylene-2-(2-methyl-1-propenyl)- is unique due to its specific structural features, which differentiate it from other similar compounds. Its tetrahydro-4-methylene group and 2-(2-methyl-1-propenyl) substituent contribute to its distinct chemical properties and applications .
特性
CAS番号 |
60857-05-8 |
|---|---|
分子式 |
C10H16O |
分子量 |
152.23 g/mol |
IUPAC名 |
4-methylidene-2-(2-methylprop-1-enyl)oxane |
InChI |
InChI=1S/C10H16O/c1-8(2)6-10-7-9(3)4-5-11-10/h6,10H,3-5,7H2,1-2H3 |
InChIキー |
JRIATCFPZFOVNP-UHFFFAOYSA-N |
正規SMILES |
CC(=CC1CC(=C)CCO1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


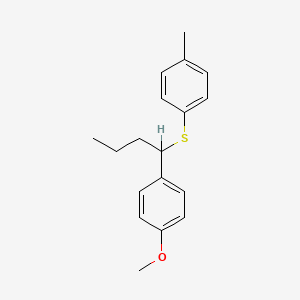
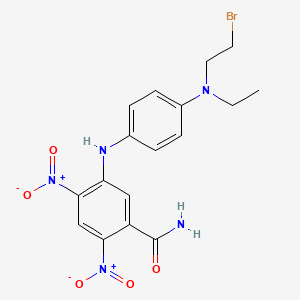
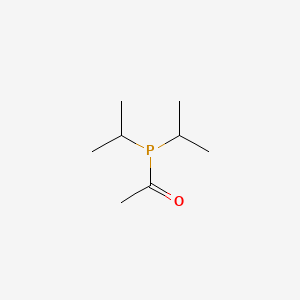
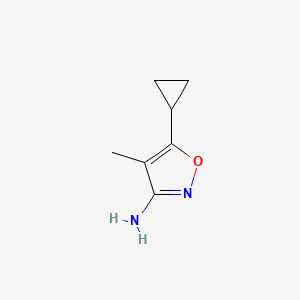
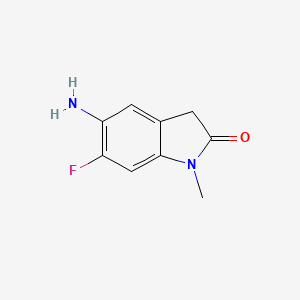
![2-[5-(2-cyclopentylacetyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13946606.png)
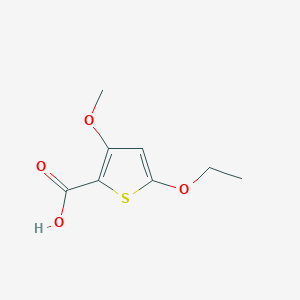
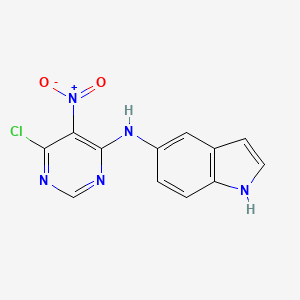
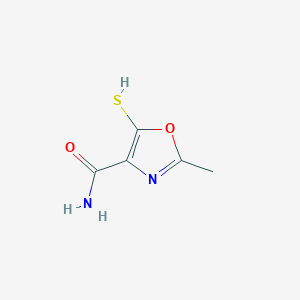
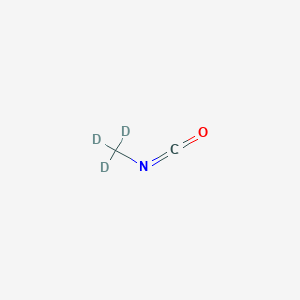
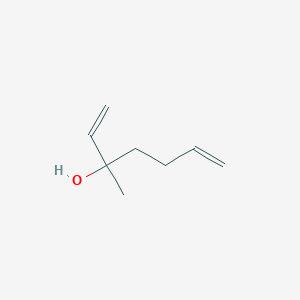
![2-methyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-ol](/img/structure/B13946625.png)
